

# A Spectroscopic Comparison of 2-Anilinoethanol and Its Derivatives

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## Compound of Interest

Compound Name: **2-Anilinoethanol**

Cat. No.: **B049455**

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This guide provides a detailed spectroscopic comparison of **2-Anilinoethanol** and its derivatives, **N-methyl-2-anilinoethanol**, **N-ethyl-2-anilinoethanol**, and **2-(4-chloroanilino)ethanol**. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key spectral features of these compounds. The data presented is crucial for substance identification, structural elucidation, and quality control in a variety of research and development applications.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry, and UV-Vis) for **2-Anilinoethanol** and its selected derivatives. This allows for a direct comparison of the influence of N-alkylation and aromatic substitution on the spectral properties.

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	IR (cm <sup>-1</sup> )	Mass Spectrum (m/z)	UV-Vis ( $\lambda_{\text{max}}$ , nm)
2- Anilinoethano I	Aromatic H: 6.6-7.2 (m, 5H)-CH <sub>2</sub> -N: 3.3 (t, 2H)-CH <sub>2</sub> -O: 3.8 (t, 2H)-NH & -OH: variable	Aromatic C: 113.1, 117.7, 129.3, 148.3-CH <sub>2</sub> -N: 45.8-CH <sub>2</sub> -O: 61.2	~3400 (O-H, N-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1320 (C-N stretch)~1050 (C-O stretch)	137 (M <sup>+</sup> ), 106, 77[1][2]	~245, ~290[3]
N-methyl-2- anilinoethanol	Aromatic H: 6.7-7.3 (m, 5H)-CH <sub>2</sub> -N: 3.5 (t, 2H)-CH <sub>2</sub> -O: 3.8 (t, 2H)-NCH <sub>3</sub> : 2.9 (s, 3H)-OH: variable	Aromatic C: 112.3, 116.6, 129.2, 149.0-CH <sub>2</sub> -N: 54.0-CH <sub>2</sub> -O: 60.5-NCH <sub>3</sub> : 38.7	~3400 (O-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1350 (C-N stretch)~1040 (C-O stretch)	151 (M <sup>+</sup> ), 120, 106, 77[4]	Not readily available
N-ethyl-2- anilinoethanol	Aromatic H: 6.6-7.2 (m, 5H)-CH <sub>2</sub> CH <sub>3</sub> : 1.2 (t, 3H)-CH <sub>2</sub> CH <sub>3</sub> : 3.4 (q, 2H)-NCH <sub>2</sub> : 3.5 (t, 2H)-CH <sub>2</sub> O-: 3.8 (t, 2H)-OH: variable	Aromatic C: 112.1, 116.1, 129.2, 147.5-CH <sub>2</sub> CH <sub>3</sub> : 12.5-CH <sub>2</sub> CH <sub>3</sub> : 46.5-NCH <sub>2</sub> : 51.5-CH <sub>2</sub> O-: 60.7	~3400 (O-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1350 (C-N stretch)~1040 (C-O stretch)	165 (M <sup>+</sup> ), 134, 106, 77[5]	Not readily available
2-(4- chloroanilino) ethanol	Aromatic H: 6.6 (d, 2H), 7.1 (d, 2H)-	Aromatic C: 114.2, 122.5, 129.1, 146.9-	~3400 (O-H, N-H stretch)~3050	171/173 (M <sup>+</sup> /M <sup>++2</sup> ),	~255, ~300

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CH <sub>2</sub> -N: 3.3 (t, 2H)-CH <sub>2</sub> -O:	CH <sub>2</sub> -N: 45.5- CH <sub>2</sub> -O: 61.0	(Ar C-H stretch)~1600 , 1490 (C=C stretch)~1310	140/142, 111/113, 77
3.8 (t, 2H)- NH & -OH: variable		(C-N stretch)~1090 (C-Cl stretch)~1050 (C-O stretch)	

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Note: The data for 2-(4-chloroanilino)ethanol is predicted based on the spectral data of **2-Anilinoethanol** and 4-chloroaniline due to the limited availability of experimental data for this specific derivative.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the solid sample or 10-30  $\mu$ L of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity.
  - Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).

- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the IR spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
- Instrumentation:
  - Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).
  - Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition:
  - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
  - The detector records the abundance of each ion.
- Data Processing: The instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.

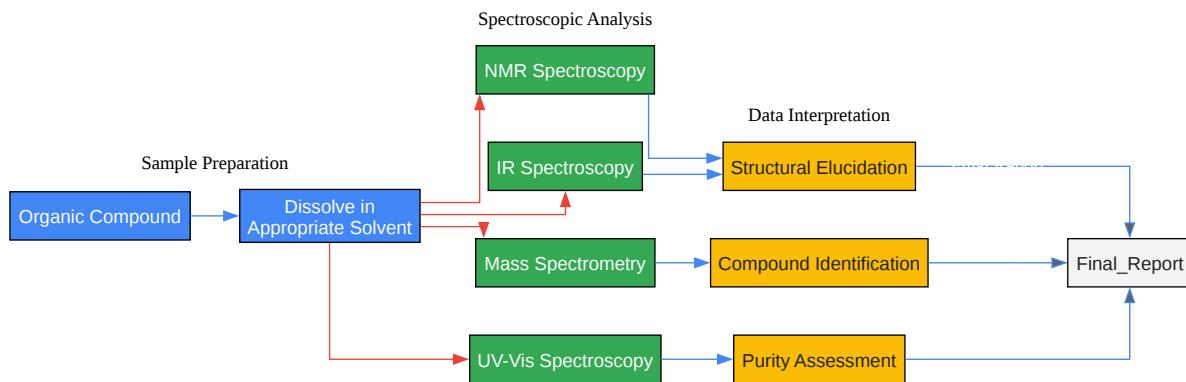
## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, hexane, water) to a concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrumentation:
  - Fill a cuvette with the pure solvent to be used as a reference (blank).
  - Fill a second, matched cuvette with the sample solution.
- Data Acquisition:
  - Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
  - Replace the reference cuvette with the sample cuvette.
  - Scan the sample over the desired wavelength range (typically 200-800 nm).

- Data Processing: The software subtracts the baseline spectrum from the sample spectrum to generate the final UV-Vis absorption spectrum.

## Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of organic compounds.

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